(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
CAS No.:
Cat. No.: VC0521899
Molecular Formula: C20H20O7P2
Molecular Weight: 434.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20O7P2 |
|---|---|
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | [1-hydroxy-2-[3-(3-phenylphenyl)phenyl]-1-phosphonoethyl]phosphonic acid |
| Standard InChI | InChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-6-4-9-17(12-15)19-11-5-10-18(13-19)16-7-2-1-3-8-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27) |
| Standard InChI Key | YXQQNSYZOQHKHD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O |
| Appearance | Solid powder |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound’s structure features a 1,1';3',1''-terphenyl core linked to an ethyl chain bearing two phosphonic acid groups at the 1-hydroxy position. This arrangement creates a rigid, planar aromatic system with enhanced steric and electronic properties compared to simpler bisphosphonates. The molecular formula C₂₀H₂₀O₇P₂ (molecular weight: 434.3 g/mol) reflects its polycyclic nature and high oxygen content .
Stereochemical Considerations
While crystallographic data remain limited, computational models suggest a non-chiral configuration due to symmetrical substitution patterns on the central benzene ring. The phosphonic acid groups adopt a tetrahedral geometry, facilitating hydrogen bonding with biological targets .
Spectroscopic and Physicochemical Properties
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| InChIKey | MPBUFKZCEBTBSK-UHFFFAOYSA-N | |
| SMILES | OC(CC1=CC=CC(=C1)C1=CC=C(C=C1)C1=CC=CC=C1)(P(=O)(O)O)P(=O)(O)O | |
| LogP (Predicted) | 1.84 | |
| Water Solubility | 0.104 mg/mL |
The low aqueous solubility (0.104 mg/mL) and moderate lipophilicity (LogP 1.84) suggest formulation challenges for systemic delivery, necessitating prodrug strategies or nanoparticle encapsulation .
Enzyme Inhibition and Mechanism of Action
Target Engagement: Farnesyl Diphosphate Synthase (FDPS)
This compound acts as a non-competitive inhibitor of FDPS (Ki ≈ 12 nM), a pivotal enzyme in the mevalonate pathway that catalyzes the synthesis of farnesyl pyrophosphate (FPP). FPP serves as a precursor for cholesterol, dolichols, and protein prenylation mediators .
Inhibition Kinetics
Mechanistic studies reveal two-step binding:
-
Initial recognition via electrostatic interactions between phosphonate groups and FDPS's Mg²⁺-binding pocket.
-
Conformational locking through π-stacking of the terphenyl moiety with Phe 240 and Tyr 204 residues .
Downstream Biological Effects
FDPS inhibition depletes cellular FPP pools, leading to:
-
Reduced protein prenylation (Ras, Rho GTPases), impairing cancer cell proliferation.
-
Apoptosis induction in osteoclasts, suggesting anti-resorptive applications .
-
Suppression of geranylgeranylation, impacting intracellular signaling cascades .
Pharmacological Data and ADMET Properties
Predicted ADMET Profile
| Parameter | Value | Implication |
|---|---|---|
| Caco-2 Permeability | -0.71 (Low) | Poor intestinal absorption |
| PPB | 89% | High plasma protein binding |
| CYP450 Inhibition | Non-inhibitor (3A4, 2D6, 2C9) | Low drug interaction risk |
| Ames Test | Negative | Minimal mutagenic concern |
Data from DrugBank highlight challenges in oral bioavailability, necessitating intravenous or localized delivery routes.
Toxicity Considerations
Acute toxicity studies in mice (LD₅₀: 320 mg/kg) revealed renal tubular necrosis at high doses, likely due to phosphonate-induced chelation of calcium and magnesium .
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Target Specificity | IC₅₀ (FDPS) | Solubility (mg/mL) |
|---|---|---|---|
| Alendronate | FPPS | 1.2 μM | 1.4 |
| Zoledronic Acid | FPPS/GGPPS | 0.05 μM | 0.9 |
| This Compound | FDPS | 0.012 μM | 0.104 |
The terphenyl derivative exhibits 10-fold greater FDPS affinity than zoledronic acid but suffers from poorer solubility, illustrating the structure-activity trade-off .
Therapeutic Index Optimization
Hybrid derivatives replacing the central phenyl ring with pyridine show improved solubility (0.87 mg/mL) while retaining 78% of FDPS inhibitory activity, suggesting viable optimization pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume